molecular formula C17H13NO2 B8689051 4-[2-(2-Hydroxyethyl)-1-benzofuran-5-yl]benzonitrile CAS No. 460746-48-9

4-[2-(2-Hydroxyethyl)-1-benzofuran-5-yl]benzonitrile

Cat. No. B8689051
M. Wt: 263.29 g/mol
InChI Key: VBHLNRSQUBMORV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06822101B2

Procedure details

The product from Example 4A (241 mg, 1.0 mmol), 4-cyanophenylboronic acid (221 mg, 1.5 mmol), tetrakis(triphenylphosphine) palladium (0) (57.5 mg, 0.05 mmol), 2-(dicyclohexyl phosphino)biphenyl (35.0 mg, 0.10 mmol), and sodium carbonate (160 mg, 1.5 mmol) were combined in 1,2-dimethoxyethane (16 mL) and water (6 mL) and heated at 80° C. overnight. The mixture was allowed to cool to room temperature and diluted with ethyl acetate (30 mL). The mixture was washed with 5% NaHCO3, 25% brine, dried over anhydrous Na2SO4, filtered, and the filtrate was concentrated to dryness. The residue was purified by silica gel column chromatography to provide 197 mg (75%) of the title compound. An analytical sample was crystallized from diethyl ether; mp; MS-DCl-NH3: 281 (M+NH4)+; 1H-NMR (CDCl3) δ 7.68 (5H, m), 7.51 (1H, d, J=8.5Hz), 7.44 (1H, dd, J=8.5, 1.9 Hz), 6.57 (1H, s), 4.02 (2H, q, J=5.8 Hz), 3.07 (2H, t, J=5.8Hz) 1.70 (1H, t, J=5.8Hz), 13C-NMR (CDCl3) δ 156.9, 154.6, 145.8, 133.9, 132.2, 129.3, 127.6, 122.8, 119.0, 118.8, 111.2, 110.2, 103.7, 60.7, 32.3.
Quantity
241 mg
Type
reactant
Reaction Step One
Quantity
221 mg
Type
reactant
Reaction Step Two
Quantity
35 mg
Type
reactant
Reaction Step Three
Quantity
160 mg
Type
reactant
Reaction Step Four
Quantity
16 mL
Type
solvent
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
57.5 mg
Type
catalyst
Reaction Step Seven
Name
Quantity
6 mL
Type
solvent
Reaction Step Eight
Yield
75%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([CH2:10][CH2:11][OH:12])=[CH:7][C:6]=2[CH:13]=1.[C:14]([C:16]1[CH:21]=[CH:20][C:19](B(O)O)=[CH:18][CH:17]=1)#[N:15].C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1.C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.C(OCC)(=O)C.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>[OH:12][CH2:11][CH2:10][C:8]1[O:9][C:5]2[CH:4]=[CH:3][C:2]([C:19]3[CH:20]=[CH:21][C:16]([C:14]#[N:15])=[CH:17][CH:18]=3)=[CH:13][C:6]=2[CH:7]=1 |f:3.4.5,8.9.10.11.12|

Inputs

Step One
Name
Quantity
241 mg
Type
reactant
Smiles
BrC=1C=CC2=C(C=C(O2)CCO)C1
Step Two
Name
Quantity
221 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)B(O)O
Step Three
Name
Quantity
35 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1
Step Four
Name
Quantity
160 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
Quantity
16 mL
Type
solvent
Smiles
COCCOC
Step Six
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
57.5 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Eight
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed with 5% NaHCO3, 25% brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
OCCC=1OC2=C(C1)C=C(C=C2)C2=CC=C(C#N)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 197 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.